3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes both dimethylamino and ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-ethylbenzylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as acetic anhydride to yield the final tetrahydroquinazolinone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, reduced tetrahydroquinazolinones, and substituted analogs with different functional groups.
Scientific Research Applications
3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE exerts its effects involves interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the ethylphenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(DIMETHYLAMINO)PHENYL]-1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE: A chalcone derivative with similar donor-acceptor properties.
4-(DIMETHYLAMINO)BENZALDEHYDE: A simpler compound with the same dimethylamino group but lacking the tetrahydroquinazolinone structure.
Uniqueness
3-[4-(DIMETHYLAMINO)PHENYL]-2-(4-ETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and ethylphenyl groups in a tetrahydroquinazolinone framework sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-4-17-9-11-18(12-10-17)23-25-22-8-6-5-7-21(22)24(28)27(23)20-15-13-19(14-16-20)26(2)3/h5-16,23,25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQGCWPHDRUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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